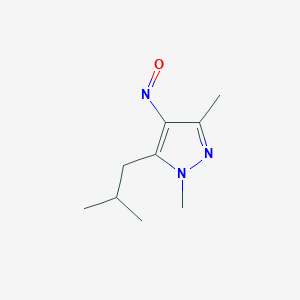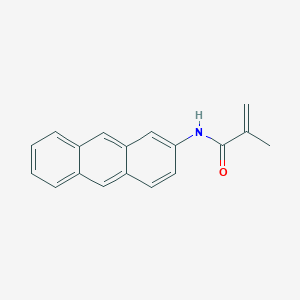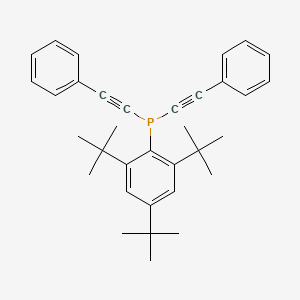
Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane: is an organophosphorus compound characterized by the presence of phenylethynyl and tri-tert-butylphenyl groups attached to a phosphorus atom. This compound is notable for its steric hindrance and electronic properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with phenylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as butyllithium or sodium hydride to deprotonate the phenylacetylene, facilitating its nucleophilic attack on the phosphorus center .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo oxidation reactions, often forming phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phenylethynyl groups can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of cyclic phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Cyclization: Catalysts like palladium or nickel complexes can facilitate cyclization reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cyclization: Cyclic phosphine derivatives.
Scientific Research Applications
Chemistry:
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design.
Biological Probes: The compound can be used as a probe to study biological systems due to its unique electronic properties.
Industry:
Polymer Stabilizers: It is used as an additive in polymers to enhance their stability and performance.
Antioxidants: The compound acts as an antioxidant in various industrial applications.
Mechanism of Action
The mechanism of action of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron donation can stabilize transition states in catalytic reactions, making it an effective ligand. The steric hindrance provided by the tri-tert-butylphenyl groups also plays a crucial role in determining the compound’s reactivity and selectivity .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymers.
2,4,6-Tri-tert-butylphenylphosphine: A precursor in the synthesis of various organophosphorus compounds.
Uniqueness: Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane stands out due to its combination of phenylethynyl and tri-tert-butylphenyl groups, which impart unique steric and electronic properties. These properties make it particularly effective in catalysis and material science applications, where both stability and reactivity are crucial.
Properties
CAS No. |
192225-81-3 |
|---|---|
Molecular Formula |
C34H39P |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
bis(2-phenylethynyl)-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C34H39P/c1-32(2,3)28-24-29(33(4,5)6)31(30(25-28)34(7,8)9)35(22-20-26-16-12-10-13-17-26)23-21-27-18-14-11-15-19-27/h10-19,24-25H,1-9H3 |
InChI Key |
FCBNGONDRDUBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


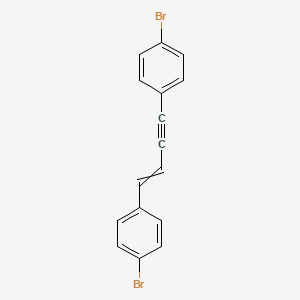
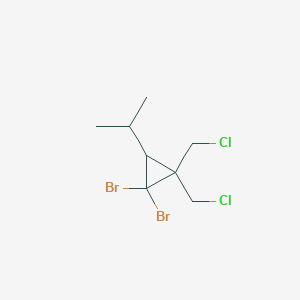
![4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine](/img/structure/B12576439.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
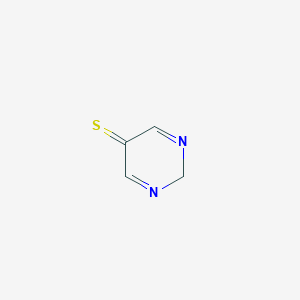
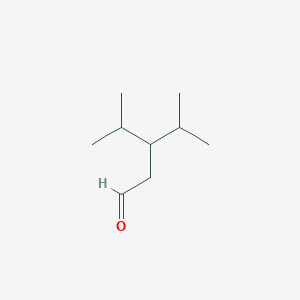
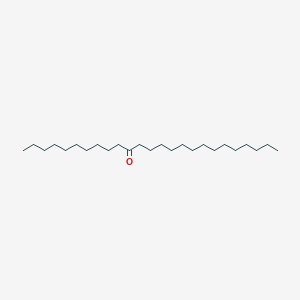

![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
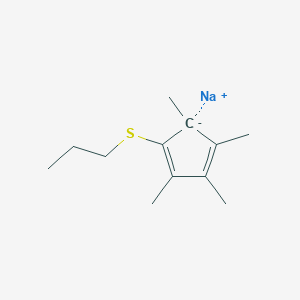
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
